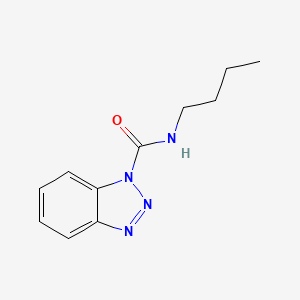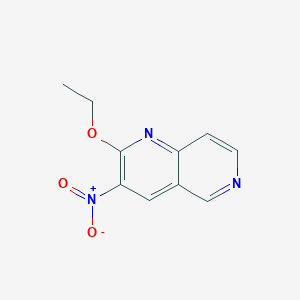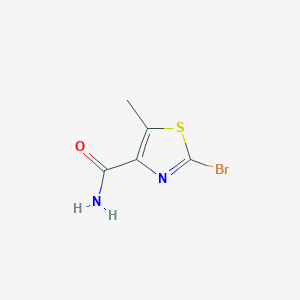
2-Bromo-5-methylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methylthiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a carboxamide group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylthiazole-4-carboxamide typically involves the bromination of 5-methylthiazole-4-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-methylthiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted thiazole derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions yield amines .
Aplicaciones Científicas De Investigación
2-Bromo-5-methylthiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methylthiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and carboxamide group contribute to the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- 2-Bromo-5-methylthiazole
- 2-Bromo-4-methylthiazole-5-carboxaldehyde
Comparison: 2-Bromo-5-methylthiazole-4-carboxamide is unique due to the presence of the carboxamide group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable scaffold for further research and development .
Propiedades
Fórmula molecular |
C5H5BrN2OS |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
2-bromo-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H5BrN2OS/c1-2-3(4(7)9)8-5(6)10-2/h1H3,(H2,7,9) |
Clave InChI |
LQFWVKPWECHLJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)

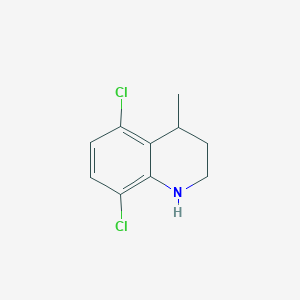

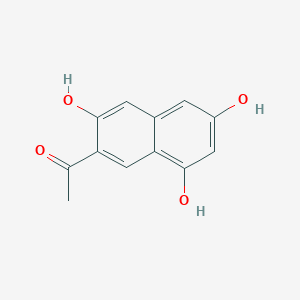
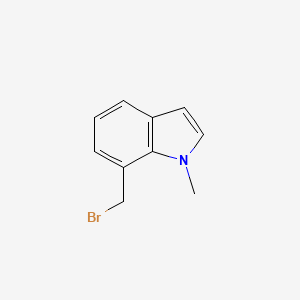




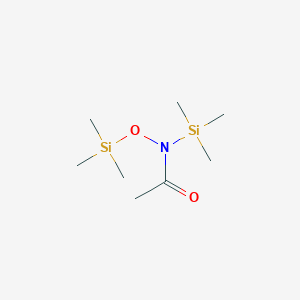
![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)
